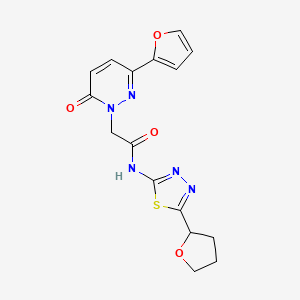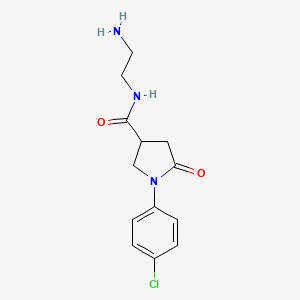
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features multiple heterocyclic rings, including furan, pyridazine, tetrahydrofuran, and thiadiazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the individual heterocyclic components, followed by their sequential coupling.
Synthesis of Furan Derivative: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Synthesis of Pyridazine Derivative: The pyridazine ring can be formed via the condensation of hydrazine with 1,4-diketones.
Synthesis of Tetrahydrofuran Derivative: Tetrahydrofuran can be synthesized through the hydrogenation of furan.
Synthesis of Thiadiazole Derivative: Thiadiazole rings are typically synthesized through the cyclization of thiosemicarbazides with carbon disulfide.
The final step involves the coupling of these heterocyclic intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyridazines.
Substitution: Formation of substituted thiadiazoles.
科学的研究の応用
Chemistry
Biology
In biological research, this compound may be studied for its potential bioactivity, including antimicrobial, antiviral, or anticancer properties.
Medicine
The unique structure of this compound makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: Lacks the thiadiazole and tetrahydrofuran rings.
N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide: Lacks the furan and pyridazine rings.
Uniqueness
The uniqueness of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide lies in its combination of multiple heterocyclic rings, which can confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C16H15N5O4S |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C16H15N5O4S/c22-13(17-16-19-18-15(26-16)12-4-2-8-25-12)9-21-14(23)6-5-10(20-21)11-3-1-7-24-11/h1,3,5-7,12H,2,4,8-9H2,(H,17,19,22) |
InChIキー |
PAPHJGMMHGJBME-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-isoleucinate](/img/structure/B14936234.png)
![1-(3,5-dichlorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14936236.png)
![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B14936237.png)
![N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B14936244.png)
![N-cycloheptyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B14936248.png)
![(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B14936268.png)
![ethyl 2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14936269.png)
![trans-4-[({[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14936284.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-1,2,4-triazol-3-yl)butanamide](/img/structure/B14936287.png)
![2-[4-(trifluoromethoxy)benzyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B14936290.png)

![ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B14936319.png)
![N-[4-(acetylamino)phenyl]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14936329.png)
